N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine

Übersicht

Beschreibung

“N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine” is a complex molecule that is likely to be involved in lipid metabolism . It is a long-chain (C-17) saturated fatty acyl-CoA, which is used as an intermediate in lipid metabolism . It is a substrate of acyl-CoA dehydrogenase within the mitochondria and of carnitine O-palmitoyltransferase within the cytoplasm .

Synthesis Analysis

The synthesis of “N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine” involves complex biochemical reactions. Heptadecanoyl chloride reacts with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine to form 1-palmitoyl-2-oleoyl-N-heptadecanoyl phosphatidylethanolamine . Heptadecanoyl chloride was also used in the synthesis of N-heptadecanoylethanolamine by reacting with ethanolamine .Molecular Structure Analysis

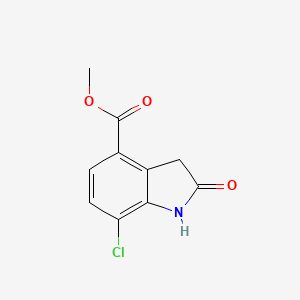

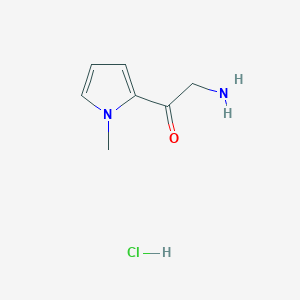

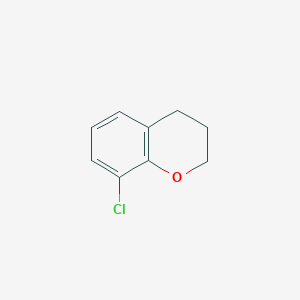

The molecular structure of “N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine” is complex and involves a long-chain fatty acid attached to a sphingosine backbone .Chemical Reactions Analysis

“N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine” is likely to be involved in various chemical reactions, particularly those related to lipid metabolism . It is a substrate of acyl-CoA dehydrogenase within the mitochondria and of carnitine O-palmitoyltransferase within the cytoplasm .Wissenschaftliche Forschungsanwendungen

Neurobiology: Role in Myelin Sheath Integrity

SM(d18:1/17:0) is a sphingomyelin found in high concentrations within the myelin sheaths of nerve cells. It plays a crucial role in maintaining the structural integrity of these sheaths, which are essential for the proper functioning of the nervous system. The compound’s presence in the myelin sheath influences the speed and efficiency of nerve impulse transmission .

Cell Membrane Composition and Function

As a major constituent of cell membranes, SM(d18:1/17:0) contributes to the membrane’s biophysical properties. It affects membrane fluidity and is involved in the formation of lipid rafts. These rafts serve as platforms for cellular signaling and protein localization, impacting various cellular processes .

Lipid Rafts and Signal Transduction

The interaction between SM(d18:1/17:0) and cholesterol in cell membranes leads to the formation of lipid rafts. These microdomains are thought to function as signaling platforms that regulate the localization and interactions of proteins, playing a pivotal role in signal transduction pathways .

Sphingolipid Metabolism

SM(d18:1/17:0) is not only a structural component but also a precursor to ceramides and other sphingolipid metabolites. These metabolites are part of the sphingomyelin cycle or sphingolipid network, which is implicated in various cellular functions, including apoptosis and cell growth regulation .

Lipidomics and Disease Biomarker Discovery

The compound’s unique structural features make it a target for lipidomic studies. High-resolution, accurate-mass HPLC-MS/MS approaches utilize SM(d18:1/17:0) to identify potential lipid biomarkers for diseases such as cancer and diabetes, contributing to early detection and personalized medicine strategies .

Nutritional Studies and Metabolic Profiling

SM(d18:1/17:0) can be used in nutritional studies to understand the impact of diet on human health. Its levels in biological samples can provide insights into metabolic profiles and help in the assessment of dietary intake and its correlation with health outcomes .

Pharmacology: Drug Delivery Systems

Due to its amphiphilic nature, SM(d18:1/17:0) can be incorporated into liposomal drug delivery systems. These systems exploit the compound’s ability to form bilayers, encapsulating drugs and targeting their delivery to specific cells or tissues .

Environmental and Ecological Research

In environmental studies, SM(d18:1/17:0) can be used as a biomarker to trace the geographic origin of marine organisms. Its presence in lipid extracts from sea lettuce has been studied to understand the ecological impact of different environments on marine life .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(E,2S,3R)-2-(heptadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H81N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(44)41-38(37-48-49(45,46)47-36-35-42(3,4)5)39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h31,33,38-39,43H,6-30,32,34-37H2,1-5H3,(H-,41,44,45,46)/b33-31+/t38-,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQZQHIESOAPQH-JXGHDCMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H81N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677064 | |

| Record name | (2S,3R,4E)-2-(Heptadecanoylamino)-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine | |

CAS RN |

121999-64-2 | |

| Record name | (2S,3R,4E)-2-(Heptadecanoylamino)-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SM(d18:1/17:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The study highlights alterations in glycerophospholipid metabolism in multiple myeloma. Could you elaborate on the potential connections between glycerophospholipids and sphingolipids, like N-(Heptadecanoyl)-Sphing-4-Enine-1-Phosphocholine, in cancer?

A1: While the study specifically identifies changes in glycerophospholipid metabolism, it's important to note that both glycerophospholipids and sphingolipids are essential components of cell membranes and play crucial roles in various cellular signaling pathways []. Dysregulation of lipid metabolism, including both of these lipid classes, is a hallmark of cancer. Alterations in sphingolipid metabolism, particularly involving species like N-(Heptadecanoyl)-Sphing-4-Enine-1-Phosphocholine (also known as C17-Sphingomyelin), have been implicated in cancer cell proliferation, survival, and drug resistance. Future research could investigate the potential interplay between these lipid classes and their combined contribution to multiple myeloma pathogenesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1504305.png)